molecular formula C13H16O3 B3089510 Ethyl (2-ethylbenzoyl)acetate CAS No. 1194825-75-6

Ethyl (2-ethylbenzoyl)acetate

Cat. No.: B3089510
CAS No.: 1194825-75-6
M. Wt: 220.26 g/mol
InChI Key: ISDXYPXRNDAGFM-UHFFFAOYSA-N
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Description

Ethyl (2-ethylbenzoyl)acetate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings. This compound is also known by other names such as benzoylacetic acid ethyl ester and ethyl β-oxobenzenepropanoate .

Preparation Methods

Ethyl (2-ethylbenzoyl)acetate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like benzene under reflux conditions for several hours. After the reaction is complete, the product is purified through distillation .

Another method involves the reaction of ethyl acetate with ethyl benzoate in the presence of sodium ethoxide. This method also requires refluxing the reaction mixture for an extended period, followed by purification through distillation .

Chemical Reactions Analysis

Ethyl (2-ethylbenzoyl)acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and condensation reactions.

Comparison with Similar Compounds

Ethyl (2-ethylbenzoyl)acetate can be compared with other similar esters such as ethyl acetate, ethyl benzoate, and ethyl acetoacetate.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in the synthesis of more complex molecules.

Properties

IUPAC Name

ethyl 3-(2-ethylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDXYPXRNDAGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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